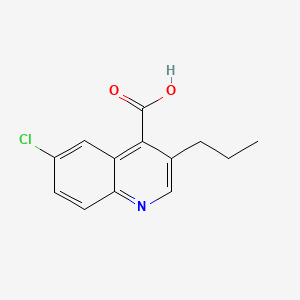
6-Chloro-3-propylquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-propylquinoline-4-carboxylic acid is a quinoline derivative with a molecular formula of C13H12ClNO2 and a molecular weight of 249.69 g/mol . This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and industrial processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-propylquinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Pfitzinger reaction, which is a condensation reaction between isatins and ketones under acidic conditions . This method provides a straightforward route to quinoline-4-carboxylic acid derivatives, including this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, such as Suzuki–Miyaura coupling, is also prevalent in industrial settings due to their efficiency and functional group tolerance .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-3-propylquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications.
Applications De Recherche Scientifique
6-Chloro-3-propylquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-propylquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-4-hydroxyquinoline-3-carboxylic acid: Another quinoline derivative with similar structural features.
Quinoline-4-carboxylic acid: The parent compound of the quinoline-4-carboxylic acid family.
Uniqueness
6-Chloro-3-propylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H12ClNO2 |
|---|---|
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
6-chloro-3-propylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO2/c1-2-3-8-7-15-11-5-4-9(14)6-10(11)12(8)13(16)17/h4-7H,2-3H2,1H3,(H,16,17) |
Clé InChI |
ASECOMZBMSIRLD-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CN=C2C=CC(=CC2=C1C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Fluoro-2-{[4-(propan-2-yl)phenyl]sulfanyl}phenyl)aceticacid](/img/structure/B13553359.png)
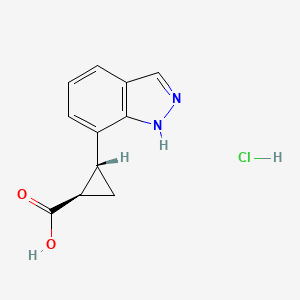
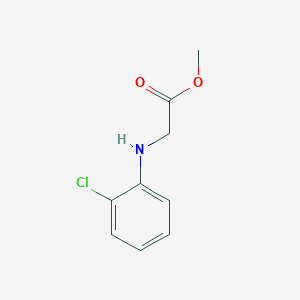
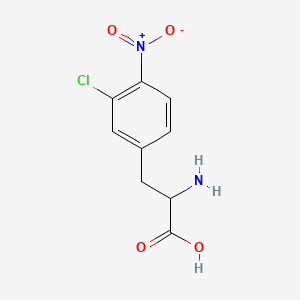

![Methyl({[4-(propan-2-yloxy)phenyl]methyl})aminehydrochloride](/img/structure/B13553385.png)

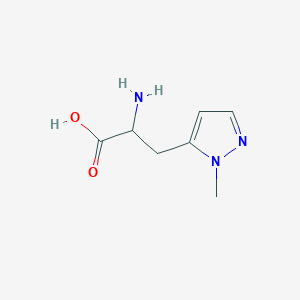

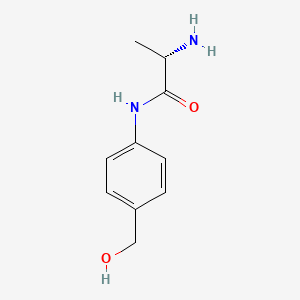
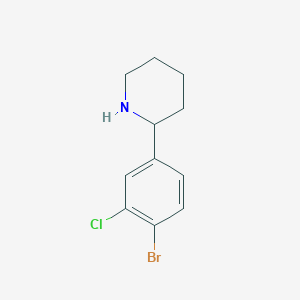

![rac-tert-butyl(3aR,6R,6aS)-6-hydroxy-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13553421.png)

